Cas no 1189375-06-1 (Torsemide-d7)

Torsemide-d7 is a deuterated analog of torsemide, a loop diuretic used in pharmacological research. The incorporation of seven deuterium atoms enhances its utility as an internal standard in mass spectrometry-based assays, ensuring improved accuracy and precision in quantitative analyses. Its stable isotopic labeling minimizes interference with endogenous compounds, facilitating reliable detection in complex biological matrices. Torsemide-d7 is particularly valuable in pharmacokinetic and metabolic studies, where it aids in distinguishing the parent drug from metabolites. The compound’s high chemical purity and isotopic enrichment make it a critical tool for advancing research in drug metabolism and bioanalytical method development.
Torsemide-d7 structure
Torsemide-d7 structure
Product Name:Torsemide-d7
CAS No:1189375-06-1
MF:C16H20N4O3S
MW:355.463133811951
CID:1004038
PubChem ID:46783113
Update Time:2025-11-03

Torsemide-d7 Chemical and Physical Properties

Names and Identifiers

    • Torsemide-d7
    • AC-4464-d7
    • BM-02015-d7
    • Demadex-d7
    • JDL-464-d7
    • Luplac-d7
    • N-[[(1-Methylethyl-d7)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide
    • Toradiur-d7
    • J-003917
    • CS-0093387
    • F91380
    • 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea
    • HY-B0247S
    • 1189375-06-1
    • 1ST10502D7
    • Torasemide-d7
    • Torsemide-d7 (iso-propyl-d7)
    • Inchi: 1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D
    • InChI Key: NGBFQHCMQULJNZ-UENXPIBQSA-N
    • SMILES: S(C1C=NC=CC=1NC1C=CC=C(C)C=1)(NC(NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=O)(=O)=O

Computed Properties

  • Exact Mass: 355.16954891g/mol
  • Monoisotopic Mass: 355.16954891g/mol
  • Isotope Atom Count: 7
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 109Ų

Torsemide-d7 Pricemore >>

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Torsemide-d7 Related Literature

Additional information on Torsemide-d7

Torsemide-d7 (CAS No. 1189375-06-1): A Comprehensive Overview

Torsemide-d7, also known by its CAS registry number 1189375-06-1, is a specialized compound that has garnered significant attention in the fields of pharmacology and analytical chemistry. This compound is a deuterated derivative of torsemide, a well-known loop diuretic used in the treatment of edema associated with heart failure, liver cirrhosis, and kidney diseases. The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often employed to enhance the compound's stability, improve its detectability in analytical techniques such as mass spectrometry, and facilitate its use in research studies.

The chemical structure of Torsemide-d7 is identical to that of torsemide, with the exception of the seven deuterium substitutions. Torsemide itself belongs to the sulfonamide class of diuretics, characterized by its potent diuretic and natriuretic effects. The parent compound, torsemide, works by inhibiting the sodium-chloride symporter in the thick ascending limb of the loop of Henle in the kidneys, thereby increasing urinary excretion of sodium and water. The deuterated version, Torsemide-d7, retains this pharmacological activity but offers additional advantages for research purposes.

Recent studies have highlighted the utility of Torsemide-d7 in pharmacokinetic studies and bioanalytical assays. Due to its enhanced stability and distinct mass spectral signature, this compound serves as an ideal internal standard for quantifying torsemide levels in biological samples such as plasma, urine, and tissue extracts. Researchers have employed Torsemide-d7 to investigate the pharmacokinetics and bioavailability of torsemide in various animal models and human subjects, providing valuable insights into its therapeutic efficacy and safety profile.

In addition to its role as an internal standard, Torsemide-d7 has been utilized in metabolomics and proteomics research to study drug metabolism and protein interactions. The incorporation of deuterium into the molecule allows for precise tracking of metabolic pathways and enzymatic transformations, enabling scientists to better understand the mechanisms underlying torsemide's action and potential drug-drug interactions.

The synthesis of Torsemide-d7 involves a multi-step process that incorporates deuterium at specific positions within the molecule. This process ensures that the resulting compound maintains its structural integrity while achieving the desired isotopic enrichment. Advanced synthetic techniques, including catalytic hydrogenation with deuterated reagents and selective deuteration strategies, have been developed to produce high-purity Torsemide-d7 for research applications.

From a clinical perspective, torsemide remains a cornerstone in the management of edematous conditions due to its rapid onset of action and long duration of effect compared to other loop diuretics like furosemide or bumetanide. The development of Torsemide-d7 has further expanded its utility beyond therapeutic use into areas such as drug discovery, toxicology, and regulatory compliance testing.

Looking ahead, ongoing research continues to explore novel applications for Torsemide-d7, particularly in the context of personalized medicine and precision diagnostics. As advancements in mass spectrometry and bioinformatics continue to evolve, this compound is expected to play an increasingly important role in unraveling complex biological systems and optimizing therapeutic interventions.

In conclusion, Torsemide-d7 (CAS No. 1189375-06-1) represents a valuable tool for researchers across multiple disciplines within life sciences. Its unique properties as a deuterated derivative make it indispensable for both fundamental studies and applied research aimed at improving human health outcomes.

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